Ethyl 4-bromo-2-chloro-6-methylbenzoate

Description

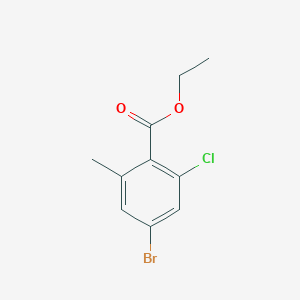

Ethyl 4-bromo-2-chloro-6-methylbenzoate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol. Its structure consists of a benzene ring substituted with bromine (position 4), chlorine (position 2), and a methyl group (position 6), with an ethyl ester functional group at position 1 (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its halogen substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Properties

IUPAC Name |

ethyl 4-bromo-2-chloro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWVATWBLYXNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-chloro-6-methylbenzoate can be synthesized through a multi-step process involving the esterification of 4-bromo-2-chloro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-chloro-6-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the ester group.

Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used for hydrolysis reactions.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

Reduction: 4-bromo-2-chloro-6-methylbenzyl alcohol.

Hydrolysis: 4-bromo-2-chloro-6-methylbenzoic acid and ethanol.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-bromo-2-chloro-6-methylbenzoate serves multiple roles in scientific research:

Organic Chemistry

- Intermediate in Synthesis : It is utilized as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals .

- Chemical Reactions : The compound can undergo various reactions such as nucleophilic substitution, reduction, and hydrolysis. These reactions allow for the modification of its structure to create derivatives with different properties .

Biological Studies

- Enzyme Inhibition : Research indicates that this compound can be used to study enzyme inhibition due to its structural similarity to biologically active compounds .

- Receptor Binding Studies : Its interactions with specific receptors can provide insights into pharmacological mechanisms .

Medicinal Chemistry

- Drug Development : this compound is explored as a precursor for developing anti-inflammatory and anticancer agents .

- Pharmacological Properties : Investigations into its biological activity may lead to new therapeutic applications .

Industrial Applications

Mechanism of Action

The mechanism by which ethyl 4-bromo-2-chloro-6-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The ester group allows for easy modification, enabling the synthesis of derivatives with improved efficacy and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between ethyl 4-bromo-2-chloro-6-methylbenzoate and related compounds are critical for understanding their applications in synthesis and material science. Below is a detailed comparison:

Structural and Functional Group Analysis

Thermal and Physical Properties

While direct data on the target compound’s melting/boiling points are unavailable, inferences can be made:

- Molecular Weight : Higher molecular weight correlates with higher melting points. Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate (352.02 g/mol) likely has a higher melting point than the target compound (277.54 g/mol) .

- Polarity: Methoxy-containing compounds (e.g., ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate) exhibit higher solubility in polar solvents like ethanol or acetone compared to methyl-substituted analogs .

Biological Activity

Ethyl 4-bromo-2-chloro-6-methylbenzoate is an organic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

This compound has the molecular formula and a molecular weight of approximately 263.52 g/mol. The compound features a benzoate structure with bromine and chlorine substituents at the 4 and 2 positions, respectively, and a methyl group at the 6 position. This unique arrangement influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity, which can lead to inhibition or modulation of enzymatic activity. This property makes it a valuable candidate for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Biological Activity Studies

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures often display antibacterial and antifungal properties. The presence of halogens typically enhances lipophilicity, improving bioavailability.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Its structural similarity to known inhibitors suggests it may effectively modulate specific biochemical pathways .

Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Enzyme Inhibition Potential | Notes |

|---|---|---|---|

| This compound | Moderate | High | Enhanced binding due to halogen substituents |

| Ethyl 2-chloro-6-methylbenzoate | Low | Moderate | Lacks bromine; reduced reactivity |

| Ethyl 4-bromo-2-chlorobenzoate | High | High | Similar structure; effective inhibitor |

Case Studies

- Synthesis and Evaluation : A study conducted on the synthesis of this compound demonstrated its efficacy as a scaffold for developing new inhibitors targeting calcium/calmodulin-dependent protein kinases (CAMKK2). The compound was modified to enhance its inhibitory effects, showcasing its potential in medicinal chemistry applications .

- Pharmacological Applications : Another investigation highlighted the compound's role in developing anti-inflammatory drugs. By modifying the structure further, researchers were able to increase its potency against specific inflammatory pathways, suggesting that this compound could serve as a precursor for novel therapeutic agents .

Q & A

Q. How do halogen substituents impact biological activity in related compounds?

- Methodology : Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) on derivatives with systematic halogen substitutions. Use QSAR models to correlate electronic parameters (σₚ values) with activity trends .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.